Physicochemical Profiling and Synthetic Utility of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol: A Technical Whitepaper
Executive Summary
The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and advanced drug discovery[1]. Characterized by a 1-methylimidazole ring linked via a methylene ether bridge to a benzyl alcohol moiety, this molecule offers a unique combination of hydrogen-bonding capabilities, basicity, and synthetic handles. The 1-methylimidazole motif is particularly prized in kinase inhibitor design, as it frequently occupies hydrophobic pockets or forms critical hydrogen bonds with hinge-region residues (e.g., Asp855 in mutant EGFR kinases)[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural logic, and validated experimental workflows for its characterization and synthetic elaboration.
Structural and Physicochemical Descriptors
Understanding the physicochemical profile of this intermediate is paramount for its successful integration into larger pharmacophores. The compound adheres well to Lipinski's Rule of Five, making it an ideal fragment for oral drug candidates.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Source/Validation |
| Chemical Name | {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol | IUPAC Standard |
| CAS Registry Number | 1094451-64-5 | Sigma-Aldrich[1] |
| Molecular Formula | C12H14N2O2 | Sigma-Aldrich[1] |
| Molecular Weight | 218.26 g/mol | Sigma-Aldrich[1] |
| PubChem CID | 39869093 | Labsolu[3] |
| InChI Key | OESXAOYFSFVFKU-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Physical State | Solid (Powder) | Sigma-Aldrich[1] |
| H-Bond Donors | 1 (Hydroxyl group) | Structural Analysis |
| H-Bond Acceptors | 4 (Imidazole nitrogens, ether oxygen, hydroxyl oxygen) | Structural Analysis |
Chemical Reactivity & Mechanistic Insights
The synthetic utility of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol stems from its orthogonal reactive sites. The molecule presents three primary domains of interest:
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The Benzyl Alcohol (-CH₂OH): This is the primary synthetic handle. It can undergo mild oxidation to yield the corresponding benzaldehyde, or be converted into a benzyl halide (using SOCl₂ or PBr₃) for subsequent Sₙ2 displacement or cross-coupling reactions.
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The 1-Methylimidazole Ring: The sp²-hybridized nitrogen acts as a strong hydrogen bond acceptor and a weak base (pKa ~ 7.0). This basicity allows for the formation of stable, water-soluble salts (e.g., hydrochlorides, mesylates) and enables coordination with transition metals (Cu, Zn, Pd) during complex catalytic cycles.
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The Methylene Ether Bridge: While generally stable under basic and mildly acidic conditions, it provides essential conformational flexibility, allowing the imidazole ring to adopt optimal geometries when binding to biological targets[2].
Caption: Structural logic and orthogonal reactivity map of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol.
Experimental Methodologies
Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method
Because the imidazole ring is ionizable near physiological pH, measuring LogD(7.4) is more pharmacologically relevant than LogP. The shake-flask method remains the gold standard for this determination.
Causality & Validation: The buffer and n-octanol must be mutually saturated prior to the experiment to prevent volume shifts during the shake phase, which would skew the concentration calculations. Propranolol is recommended as a positive control to validate the LC-MS/MS system's response.
Caption: Step-by-step workflow for the Shake-Flask determination of LogD(7.4).
Step-by-Step Procedure:
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Preparation: Prepare 100 mL of 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4.
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Mutual Saturation: Combine 50 mL of PBS with 50 mL of HPLC-grade n-octanol in a sealed vessel. Stir vigorously for 24 hours at 25°C, then allow the phases to separate completely.
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Spiking: Dissolve 1.0 mg of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in 1 mL of the mutually saturated n-octanol phase.
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Partitioning: Transfer 0.5 mL of the spiked octanol and 0.5 mL of the saturated PBS into a 2 mL Eppendorf tube.
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Agitation: Shake the tube on an orbital shaker at 300 rpm for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium.
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Separation: Centrifuge the tube at 10,000 x g for 10 minutes to break any micro-emulsions.
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Analysis: Carefully aliquot 100 µL from each phase. Dilute appropriately with acetonitrile and quantify the compound concentration in both phases using LC-MS/MS (MRM mode targeting the [M+H]⁺ ion at m/z 219.1).
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Calculation: LogD(7.4) = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).
Protocol 2: Mild Oxidation to 4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Converting the benzyl alcohol to an aldehyde is a frequent requirement for subsequent reductive aminations or Wittig reactions.
Causality & Validation: Dess-Martin Periodinane (DMP) is selected over Jones reagent (CrO₃/H₂SO₄) because the highly acidic conditions of the Jones oxidation would protonate the imidazole ring, potentially leading to precipitation of intractable chromium salts and complicating the workup. DMP operates under mild, neutral conditions, preserving the integrity of the basic heterocycle.
Step-by-Step Procedure:
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Setup: Flame-dry a 50 mL round-bottom flask and purge with inert Argon.
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Dissolution: Dissolve 218 mg (1.0 mmol) of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in 10 mL of anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 509 mg (1.2 mmol, 1.2 eq) of Dess-Martin Periodinane in small portions over 5 minutes.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (eluent: 5% MeOH in DCM; visualize with UV at 254 nm).
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Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
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Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Safety, Handling, and Storage
Maintaining the integrity of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol requires adherence to standard laboratory safety protocols[1].
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GHS Classification: The compound is classified under the Globally Harmonized System as causing Skin Irritation (Category 2, H315), Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation, H335)[1].
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Handling: Utilize a certified fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat (P280)[1]. Avoid inhaling the dust (P261)[1].
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Storage: Store the powder at room temperature (RT) in a tightly sealed, light-resistant container[1]. Ensure the environment is dry, as prolonged exposure to high humidity may lead to caking or degradation of the powder[1].
References
- Sigma-Aldrich. "{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol | 1094451-64-5".
- Labsolu. "{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol".
- ACS Publications. "Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode".
